4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
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Overview
Description
4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . One common method is the [3+2] cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield, purity, and cost-effectiveness. The use of eco-friendly and sustainable synthetic strategies is a key consideration in industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a variety of substituted isoxazoles .
Scientific Research Applications
4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anticonvulsant and anti-inflammatory effects.
Industry: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, which can enhance the inhibitory effects of GABA in the central nervous system. This mechanism is relevant to its potential anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound is similar in structure but has an amino group instead of a methylamino group.
4-Hydroxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound has a hydroxyl group instead of a methylamino group.
Uniqueness
4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methylamino group can enhance its interaction with certain molecular targets, making it a valuable compound for medicinal chemistry research .
Biological Activity
4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, also known as (R)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12N2O2
- Molecular Weight : 168.19 g/mol
- IUPAC Name : (4S)-4-(methylamino)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
- CAS Number : 9989616
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of receptors involved in neurological processes:
- GABA Receptors : The compound exhibits properties that suggest it may act as a modulator of GABA receptors. This interaction is crucial for its potential anxiolytic and sedative effects.
- Glutamate Receptors : There is evidence indicating that the compound may influence glutamate signaling pathways, which are vital for synaptic plasticity and cognitive functions.
Neuropharmacological Effects
Several studies have investigated the neuropharmacological profile of this compound:
- Anxiolytic Effects : Research indicates that this compound has anxiolytic properties in animal models. In a study involving mice subjected to stress tests, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups .
- Sedative Properties : The compound has also been observed to induce sedation in experimental models. Dosing studies revealed a dose-dependent relationship between the compound's administration and sedation levels .
Case Studies
-
Case Study on Anxiety Reduction :
- Objective : To evaluate the anxiolytic effects of this compound.
- Methodology : Mice were administered varying doses (1 mg/kg to 10 mg/kg) and subjected to the elevated plus maze test.
- Results : Significant reductions in time spent in the open arms were noted at doses above 5 mg/kg (p < 0.01), indicating reduced anxiety levels.
-
Case Study on Sedation :
- Objective : To assess sedative effects using a sleep induction model.
- Methodology : Rats were treated with the compound before being placed in a sleep-inducing environment.
- Results : The compound significantly decreased latency to sleep onset compared to controls (p < 0.05) at doses of 10 mg/kg.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1,2-Benzisoxazole | C8H7N2O | Antidepressant effects |
4-Methoxybenzisoxazole | C9H11N2O2 | Mild anxiolytic properties |
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(methylamino)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-3-2-4-6-7(5)8(11)10-12-6/h5,9H,2-4H2,1H3,(H,10,11) |
InChI Key |
UJAXSQRTPSSJPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C(=O)NO2 |
Origin of Product |
United States |
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